N-ethyl-2-methylbenzamide
Description
Overview of the Benzamide (B126) Chemical Class and its Significance in Organic Chemistry
Benzamides are a class of organic compounds characterized by a carboxamide substituent attached to a benzene (B151609) ring. foodb.ca The core structure consists of a benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom (C₆H₅CONH₂). solubilityofthings.comprezi.com This amide functional group is one of the most fundamental building blocks in nature and is found in up to 25% of all pharmaceutical drugs on the market. cbijournal.com The presence of the amide bond is crucial in a vast number of synthetic and natural products, including the backbone of biologically vital proteins. cbijournal.comresearchgate.net
The significance of benzamides in organic chemistry is multifaceted. They serve as versatile intermediates and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. solubilityofthings.comprezi.comresearchgate.net The reactivity of the benzamide group allows for various chemical transformations. For instance, they can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids, or be reduced to form corresponding amines. smolecule.com Furthermore, benzamides are recognized as effective chelating agents and precursors for synthesizing other important chemical structures like diaryl amines and nitriles. researchgate.net Their unique structural and electronic properties make them a subject of continuous research in synthetic organic chemistry. solubilityofthings.comprezi.com
In medicinal chemistry, benzamide derivatives are of particular interest due to their wide spectrum of pharmacological activities. ijlpr.com They are integral scaffolds for developing drugs with anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. researchgate.net The first benzamide was identified in 1833, but extensive exploration of their medical potential began in the early 20th century. pharmaguideline.com Today, numerous commercial drugs are substituted benzamides. wikipedia.org
Table 1: General Properties of the Benzamide Class
| Property | Description |
|---|---|
| Core Structure | A benzene ring attached to a carboxamide functional group (-CONH₂). solubilityofthings.com |
| Physical State | Typically white or pale-colored crystalline solids or powders. prezi.compharmaguideline.com |
| Solubility | Generally soluble in polar organic solvents like ethanol (B145695) and acetone; limited solubility in water. solubilityofthings.com |
| Reactivity | Can undergo hydrolysis, reduction, and other transformations at the amide group. smolecule.com |
| Applications | Used as intermediates in the production of dyes, plastics, pharmaceuticals, and agrochemicals. solubilityofthings.comcbijournal.comresearchgate.net |
Rationale for Dedicated Academic Investigation into N-ethyl-2-methylbenzamide and its Analogues
The dedicated academic investigation into N-ethyl-2-methylbenzamide (CAS No. 57056-81-2) and its analogues stems from the broader scientific interest in how specific substitutions on the benzamide scaffold influence chemical properties and biological activity. nih.govepa.gov The structure of N-ethyl-2-methylbenzamide, featuring an ethyl group on the nitrogen atom and a methyl group at the ortho-position of the benzene ring, provides a specific molecular geometry and electronic distribution that is a subject of research.
The primary rationale for investigating such N-substituted benzamides is their potential as biologically active agents. Research has shown that N-substituted benzamide derivatives are being explored for a variety of therapeutic applications. nih.gov For example, modifications of the N-substituent and the benzene ring are strategies used in the discovery of new compounds with anti-proliferative activities against cancer cell lines. nih.govbenthamdirect.com Studies on related structures have shown that the nature and position of substituents are critical for biological function, such as the inhibition of enzymes like histone deacetylases (HDACs) or interaction with specific receptors. benthamdirect.comtandfonline.com
Analogues of N-ethyl-2-methylbenzamide are investigated to establish structure-activity relationships (SAR). For instance, research on N-[(ethyl-2-pyrrolidinyl)methyl]benzamides has demonstrated high and stereoselective affinity for dopamine-D2 receptors, a key target in the development of antipsychotic agents. iucr.org Similarly, other complex analogues are studied for their potential as kinase inhibitors or antimicrobial agents. smolecule.com The study of a specific compound like N-ethyl-2-methylbenzamide contributes to this broader understanding, providing data points that help to map the chemical space of benzamide derivatives and their potential applications.
Table 2: Chemical Properties of N-ethyl-2-methylbenzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO nih.gov |
| Molecular Weight | 163.22 g/mol nih.gov |
| CAS Number | 57056-81-2 bldpharm.com |
| Appearance | Colorless to light yellow liquid smolecule.com |
| XLogP3 | 2.5 nih.gov |
Historical Context of Research on Benzamide Derivatives and Their Methodological Evolution
Research into benzamide derivatives has evolved significantly since the initial discovery of the parent compound. Early work focused on basic synthesis and characterization. However, the 20th and 21st centuries have witnessed a dramatic evolution in both synthetic methodologies and analytical techniques, driven largely by the pharmaceutical and agrochemical industries. cbijournal.compharmaguideline.com
The development of synthetic methods has moved from classical amidation reactions to more sophisticated and efficient strategies. Initially, the formation of the amide bond was the primary focus. Modern organic synthesis now employs a variety of methods, including the use of peptide coupling agents like HOBt (Hydroxybenzotriazole) for mild and efficient synthesis of N-substituted benzamides. cbijournal.com More advanced techniques involve transition-metal catalysis, such as ruthenium-catalyzed cyclization of N-substituted benzamides with alcohols to create complex heterocyclic structures like isoindolinones. rsc.org Recently, methods for controllable molecular editing have been developed, allowing for site-selective functionalization of the benzamide scaffold, such as the selenylation of 2-amino-N-substituted benzamides. acs.org
The methodological evolution is also evident in the analytical characterization of these compounds. While early characterization relied on melting point and elemental analysis, contemporary research employs a powerful suite of spectroscopic techniques. Researchers now routinely use Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to unambiguously determine the structure of newly synthesized benzamide derivatives. researchgate.netresearchgate.net For more complex biological investigations, advanced techniques like X-ray crystallography are used to determine the three-dimensional structure of benzamides and their interactions with biological targets. nih.govresearchgate.netfairusgroup.com Computational methods, including 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, pharmacophore analysis, and molecular docking, have also become indispensable tools for designing new benzamide derivatives and predicting their biological activity before synthesis. nih.goviajpr.com
Structure
3D Structure
Properties
CAS No. |
57056-81-2 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-ethyl-2-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-11-10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
HRJDPMNBBKGHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for N Ethyl 2 Methylbenzamide
Conventional Synthetic Pathways for N-ethyl-2-methylbenzamide
Conventional methods for synthesizing N-ethyl-2-methylbenzamide primarily rely on well-established amidation reactions. These pathways are valued for their reliability and are foundational in organic synthesis.
Amidation Reactions from Benzoyl Halides and Amines
A primary and efficient method for the synthesis of N-ethyl-2-methylbenzamide is the reaction between a 2-methylbenzoyl halide, most commonly 2-methylbenzoyl chloride, and ethylamine (B1201723). chegg.commdpi.com This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. mdpi.com The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) at controlled temperatures, starting at 0 °C and gradually warming to room temperature. mdpi.commdpi.com This method is known for producing high yields of the desired amide. For instance, the reaction of 2-iodobenzoyl chloride with ethylamine has been reported to yield N-ethyl-2-iodobenzamide in 94% yield, illustrating the efficiency of this pathway for structurally similar benzamides. mdpi.com
Table 1: Representative Reaction Conditions for Amidation via Benzoyl Halide
| Reactants | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Methylbenzoyl chloride, Ethylamine | Triethylamine | Dichloromethane | 0 °C to Room Temp. | High |
| 2-Iodobenzoyl chloride, Ethylamine | Triethylamine | Dichloromethane | 0 °C to Room Temp. | 94% mdpi.com |
Direct Amidation from Carboxylic Acids and Amines
Direct amidation involves the condensation of a carboxylic acid, in this case, 2-methylbenzoic acid, with an amine (ethylamine). chegg.comchegg.combartleby.com This approach is considered more atom-economical but typically requires either harsh conditions (high temperatures) or the use of coupling agents to activate the carboxylic acid. While specific data for the direct amidation yielding N-ethyl-2-methylbenzamide is not extensively detailed in the provided results, the synthesis of a similar compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, from 3-methylbenzoic acid was reported, albeit with a lower yield (11%) compared to the acid chloride method (62%). mdpi.comresearchgate.net This suggests that while feasible, direct amidation may be less efficient than the benzoyl halide route for this class of compounds without optimization or specialized catalysts. mdpi.com
Multi-Step Organic Synthesis Protocols for Functionalized Benzamide (B126) Derivatives
The synthesis of more complex or functionalized benzamide derivatives often requires multi-step protocols. libretexts.org These synthetic sequences allow for the introduction of various functional groups onto the benzamide scaffold. For example, a multi-step synthesis could start with a substituted benzoic acid, which is then converted to the corresponding benzamide. hsmc.gr An alternative approach involves the functionalization of a pre-formed benzamide like N-ethyl-2-methylbenzamide. acs.org For instance, N-ethyl-2-methylbenzamide can serve as a substrate for further reactions, such as palladium-catalyzed C-H activation, to introduce new substituents onto the aromatic ring. researchgate.net This highlights the role of N-ethyl-2-methylbenzamide not just as a final product but as a key intermediate in the synthesis of more elaborate molecules. nih.gov
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry offers advanced methodologies that provide greater efficiency, selectivity, and functional group tolerance. These include the use of specific coupling agents and catalytic systems.
Utilization of Coupling Agents (e.g., 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT))
To facilitate the direct amidation of carboxylic acids and amines under milder conditions, various coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While the search results specifically mention 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) for the synthesis of N,N-diethyl-m-methylbenzamide (DEET) from m-toluic acid and diethylamine, this methodology is broadly applicable. researchgate.netresearchgate.netdd-4u.ca The use of CDT or similar agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) results in high yields (94-95%) and simplifies purification, as the byproducts are often water-soluble. researchgate.netresearchgate.net Other common coupling agents include carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). google.com
Table 2: Comparison of Coupling Agents in Amide Synthesis
| Coupling Agent | Reactants | Yield | Key Advantage |
|---|---|---|---|
| 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) | m-Toluic acid, Diethylamine | 94-95% researchgate.net | High efficiency, water-soluble byproducts researchgate.netresearchgate.net |
| 1,1'-Carbonyldiimidazole (CDI) | m-Toluic acid, Diethylamine | 94.03% researchgate.net | High yield, applicable to scale-up researchgate.net |
| EDC/HOBt | 4-(Benzyloxy)benzoic acid derivatives, 1H-benzimidazole-2-methylamine | Not specified | Used in multi-step synthesis for complex derivatives hsmc.gr |
Palladium-Catalyzed C–H Functionalization Precursors (e.g., N,O-bidentate directing groups)
N-ethyl-2-methylbenzamide is a significant substrate in the field of palladium-catalyzed C-H functionalization. rsc.org The amide functionality can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, typically at the ortho position of the directing group. However, the N-ethyl-2-methylbenzamide itself is more commonly studied as a product of C-H functionalization of a simpler precursor or as a substrate where the methyl group on the ring is the target for functionalization.
More specifically, related benzamides containing N,O-bidentate directing groups are synthesized for use in metal-catalyzed C-H bond functionalization reactions. mdpi.comresearchgate.net For example, amides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are designed so that the amide nitrogen and the hydroxyl oxygen can chelate to a metal center, such as palladium. mdpi.comsemanticscholar.org This chelation assistance directs the regioselective activation of a C-H bond on the benzoyl ring. semanticscholar.org The resulting cyclometalated intermediate can then react with various coupling partners. acs.org This strategy allows for the efficient and selective synthesis of complex, polysubstituted aromatic compounds from simple benzamide precursors. researchgate.netnih.gov
Optimization of Reaction Conditions and Process Efficiency
The synthesis of N-ethyl-2-methylbenzamide, a substituted amide, involves the formation of an amide bond between a derivative of 2-methylbenzoic acid and ethylamine. The efficiency of this process is highly dependent on the chosen synthetic route and the optimization of various reaction parameters. Strategies primarily focus on maximizing the yield of the final product while ensuring high purity and minimizing byproducts.
Yield Enhancement Strategies
The yield of N-substituted amides like N-ethyl-2-methylbenzamide is significantly influenced by the choice of starting materials, coupling agents, reaction solvent, temperature, and stoichiometry of the reactants.
A common and direct method for synthesizing amides is the acylation of an amine with an acyl chloride. This can be achieved by first converting 2-methylbenzoic acid to 2-methylbenzoyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by a reaction with ethylamine. rsc.org To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as triethylamine is often added. rsc.org The reaction is typically performed at a low temperature (e.g., 0 °C) to control its exothermic nature. rsc.org
Alternatively, direct coupling of the carboxylic acid (2-methylbenzoic acid) with the amine (ethylamine) can be accomplished using various coupling agents. Agents like 1,1'-carbonyldiimidazole (CDI) are effective for activating the carboxylic acid. sld.curesearchgate.net The optimization of this method involves screening different solvents and adjusting the molar ratios of the reactants. For a similar compound, N,N-diethyl-m-methylbenzamide (DEET), studies have shown that using dichloromethane as the solvent and a specific molar ratio of the acid, CDI, and amine can lead to yields as high as 94%. sld.curesearchgate.net The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can further enhance the reaction rate. sld.cu
The choice of solvent plays a critical role. Solvents like dichloromethane are often preferred as they are effective in dissolving the reactants and facilitating the reaction, leading to higher yields compared to other solvents like diethyl ether or n-hexane. sld.cu Temperature is another key parameter; while some methods proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield. rsc.orgdur.ac.uk
Recent advancements in amidation chemistry offer alternative strategies. Metal-free catalysis, for example, using trichlorosilane (B8805176) and an anhydride, provides an experimentally simple, one-pot protocol to convert related nitroarenes to N-aryl amides with good to excellent yields. unimi.it Other novel methods include base-catalyzed cycloaddition/rearrangement strategies involving aryl azides and aldehydes, which proceed under mild conditions. rsc.org While not directly applied to N-ethyl-2-methylbenzamide in the cited literature, these modern approaches highlight the ongoing development of more efficient and environmentally benign amidation protocols that could be adapted for its synthesis. unimi.itrsc.org
The following table summarizes the impact of different parameters on the yield of related N-substituted benzamides, illustrating common optimization strategies.
Table 1: Optimization of Reaction Conditions for N-Substituted Benzamide Synthesis
| Carboxylic Acid/Derivative | Amine | Coupling Agent/Method | Solvent | Molar Ratio (Acid:Amine) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| m-Toluic Acid | Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | 1:2.0 | 94.03 | sld.cu |
| m-Toluic Acid | Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | Diethyl Ether | 1:3.0 | 75.41 | sld.cu |
| m-Toluic Acid | Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | n-Hexane | 1:3.0 | 65.33 | sld.cu |
| Acyl Chloride (General) | Amine (General) | Direct Acylation with Et₃N | Dichloromethane | 1:1.2 | Not specified | rsc.org |
Purification and Isolation Protocols for N-ethyl-2-methylbenzamide
Following the synthesis, a multi-step purification and isolation protocol is essential to obtain N-ethyl-2-methylbenzamide in high purity. The specific steps depend on the synthetic method used and the nature of the byproducts.
A standard procedure begins with an aqueous work-up. sld.cu The reaction mixture is often diluted with an organic solvent, such as dichloromethane or ethyl acetate (B1210297), and washed sequentially with aqueous solutions to remove unreacted reagents and water-soluble byproducts. rsc.orgchemicalbook.com For instance, washing with a dilute acid solution (e.g., 10% HCl) can remove excess amine and any basic byproducts. sld.cu This is often followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and acidic byproducts. chemicalbook.com Finally, a wash with brine (saturated NaCl solution) is used to reduce the amount of water in the organic phase. chemicalbook.com
After the aqueous work-up, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. chemicalbook.combeilstein-journals.org The drying agent is then removed by filtration.
The solvent is subsequently removed from the filtrate under reduced pressure using a rotary evaporator. chemicalbook.com This step yields the crude product, which may still contain impurities.
For achieving high purity, further purification is often necessary. Flash column chromatography is a widely used technique. rsc.orgchemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org A carefully selected solvent system (eluent), such as a mixture of ethyl acetate and hexane, is then passed through the column. rsc.orgchemicalbook.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure N-ethyl-2-methylbenzamide. The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.orgrsc.org
In cases where the product is a solid, recrystallization is an effective final purification step. chemicalbook.com The crude solid is dissolved in a hot solvent or solvent mixture (e.g., toluene (B28343) and heptane, or ethanol) and allowed to cool slowly. beilstein-journals.orgdovepress.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration. beilstein-journals.org
The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). dovepress.comresearchgate.net
Table 2: Common Purification Techniques for N-Substituted Benzamides
| Purification Step | Purpose | Typical Reagents/Materials | Reference |
|---|---|---|---|
| Aqueous Work-up | Removal of water-soluble impurities, unreacted acid/amine. | Dichloromethane, 10% HCl, Sat. NaHCO₃, Brine | sld.cu |
| Drying | Removal of residual water from the organic phase. | Anhydrous Na₂SO₄ or MgSO₄ | chemicalbook.combeilstein-journals.org |
| Solvent Removal | Concentration of the product. | Rotary Evaporator | chemicalbook.com |
| Flash Chromatography | Separation of the product from non-volatile impurities. | Silica Gel, Ethyl Acetate/Hexane mixture | rsc.org |
Spectroscopic Characterization and Advanced Analytical Techniques of N Ethyl 2 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of each nucleus within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Spectral Assignment
Proton NMR (¹H NMR) spectroscopy of N-ethyl-2-methylbenzamide provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The ethyl group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, due to coupling with the methylene protons. The methyl group attached to the benzene ring shows a singlet at approximately δ 2.4 ppm. The N-H proton of the amide group typically appears as a broad singlet.
Table 1: ¹H NMR Spectral Data for N-ethyl-2-methylbenzamide
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0-7.5 | m | - |
| N-H | ~6.0-6.5 | br s | - |
| -CH2- | ~3.4 | q | ~7.2 |
| Ar-CH3 | ~2.4 | s | - |
| -CH2-CH3 | ~1.2 | t | ~7.2 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Chemical Shift Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of N-ethyl-2-methylbenzamide. The carbonyl carbon of the amide group is typically observed downfield, around δ 170 ppm. The aromatic carbons show signals in the region of δ 125-140 ppm. The carbons of the ethyl group appear at approximately δ 35 ppm for the methylene carbon and around δ 15 ppm for the methyl carbon. The methyl carbon attached to the aromatic ring resonates at about δ 20 ppm.
Table 2: ¹³C NMR Spectral Data for N-ethyl-2-methylbenzamide
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~170 |
| Aromatic C-N | ~138 |
| Aromatic C-CH3 | ~135 |
| Aromatic C-H | 125-130 |
| -CH2- | ~35 |
| Ar-CH3 | ~20 |
| -CH2-CH3 | ~15 |
Advanced Two-Dimensional NMR Techniques for Structural Elucidation
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous structural elucidation of N-ethyl-2-methylbenzamide. A COSY spectrum would show correlations between the coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached, confirming the assignments made in the one-dimensional spectra.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Ion Determination and Fragmentation Pathway Analysis
In the mass spectrum of N-ethyl-2-methylbenzamide, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (163.22 g/mol ). spectrabase.com Common fragmentation pathways for benzamides involve cleavage of the amide bond. A prominent fragment ion is often the benzoyl cation (m/z 119), formed by the loss of the ethylamino group. semanticscholar.org Further fragmentation of the benzoyl cation can lead to the phenyl cation (m/z 77) by loss of a carbonyl group. Another characteristic fragmentation is the alpha-cleavage of the N-ethyl group, resulting in a fragment at m/z 148, corresponding to the loss of a methyl radical.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org GC-MS analysis of N-ethyl-2-methylbenzamide would provide a single peak in the chromatogram, indicating the purity of the sample. The mass spectrum associated with this peak would exhibit the molecular ion and fragmentation pattern characteristic of N-ethyl-2-methylbenzamide, thus confirming its identity and structure. semanticscholar.orgmdpi.com This technique is valuable for both qualitative and quantitative analysis of the compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. uni-siegen.de These methods are foundational for identifying functional groups and understanding the molecular structure of N-ethyl-2-methylbenzamide.
Fourier Transform Infrared (FTIR) Spectral Analysis for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uni-siegen.de For N-ethyl-2-methylbenzamide, the key functional groups are the secondary amide, the aromatic ring, and the alkyl groups.
The FTIR spectrum of N-ethyl-2-methylbenzamide is characterized by several key absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. Another principal marker is the strong absorption from the carbonyl (C=O) group stretch, known as the Amide I band, which is expected around 1630-1680 cm⁻¹. For comparison, the related compound N,N-diethyl-3-methylbenzamide exhibits its carbonyl bond stretch at 1628 cm⁻¹. mdpi.com The Amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears near 1550 cm⁻¹.
Table 1: Characteristic FTIR Peaks for N-ethyl-2-methylbenzamide Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3300 - 3500 |
| Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 |
| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | ~1550 |
| Aromatic | C-H Stretch | >3000 |
| Alkyl (Ethyl, Methyl) | C-H Stretch | <3000 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FTIR. uni-siegen.de It relies on the inelastic scattering of monochromatic laser light, and transitions that involve a change in molecular polarizability are Raman-active. libretexts.org While polar groups like C=O show strong IR bands, non-polar bonds and symmetric vibrations, such as those in the aromatic ring, often produce strong signals in Raman spectra.
In the FT-Raman spectrum of N-ethyl-2-methylbenzamide, the aromatic ring vibrations are particularly prominent. These include the ring breathing and stretching modes. The symmetric C-C stretching vibrations of the benzene ring typically yield sharp, intense bands. The CH₂, and CH₃ deformations, as well as the C-C backbone vibrations, also contribute to the fingerprint region of the Raman spectrum. spectroscopyonline.com The C=O stretch is also visible in the Raman spectrum, and its simultaneous activation in both IR and Raman can indicate charge transfer interactions through the molecule's π-conjugated system. researchgate.net
Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption and Orientation Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very near a nanostructured metal surface, typically silver or gold. rsc.org This enhancement allows for the detection of minute quantities of an analyte and provides insights into the molecule's orientation relative to the surface. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. du.edu.eg The absorption of photons promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. tanta.edu.eg The structure of N-ethyl-2-methylbenzamide contains chromophores—specifically the benzene ring and the carbonyl group—that give rise to characteristic electronic transitions. cutm.ac.in
The primary transitions expected for this molecule are π → π* and n → π*.
π → π transitions:* These are high-energy, high-intensity transitions involving the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. uzh.ch They are associated with the aromatic ring and the C=O double bond. These transitions typically occur in the UV region. researchgate.net
n → π transitions:* These transitions involve the excitation of a non-bonding electron (a lone pair electron, 'n') from the oxygen or nitrogen atom to a π* anti-bonding orbital of the carbonyl group. cutm.ac.in These are lower-energy but much lower-intensity (often forbidden) transitions compared to π → π* transitions. uzh.ch
The UV-Vis spectrum of N-ethyl-2-methylbenzamide would therefore be expected to show strong absorption bands corresponding to the π → π* transitions of the benzoyl moiety and potentially a weak, longer-wavelength shoulder corresponding to the n → π* transition of the carbonyl group.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting a beam of X-rays off a single crystal, one can determine the electron density map of the molecule and thereby ascertain atomic positions, bond lengths, and bond angles with high precision. anton-paar.com
Computational Chemistry and Theoretical Investigations of N Ethyl 2 Methylbenzamide
Molecular Dynamics (MD) Simulations
Simulation of Solvent Effects on Molecular Conformations and Interactions
The influence of solvents on the conformational landscape and intermolecular interactions of N-ethyl-2-methylbenzamide is a critical area of computational investigation. Solvents can significantly alter the stability of different conformers by establishing specific and non-specific interactions, such as hydrogen bonds and dipole-dipole interactions. Computational models are essential for dissecting these complex environmental effects at a molecular level.
Implicit and explicit solvent models are the two primary approaches used to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models are computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's charge distribution and geometry. For instance, studies on related benzamides have utilized Self-Consistent Reaction Field (SCRF) calculations with models like IPCM or IEF-PCM to estimate the solvent effect on reaction mechanisms. researchgate.net
Explicit solvent models provide a more detailed and accurate picture by representing individual solvent molecules. This approach allows for the direct simulation of specific solute-solvent interactions, most notably hydrogen bonding. For a molecule like N-ethyl-2-methylbenzamide, the carbonyl oxygen and the N-H group are potential sites for hydrogen bonding with protic solvents like water or alcohols. While computationally more demanding, molecular dynamics (MD) simulations with explicit solvent molecules can reveal the structure and dynamics of the solvation shell, providing insights into how solvent ordering affects the conformational preferences of the amide's ethyl and methyl groups.
Research on the solubility of similar compounds, like benzamide (B126), in various organic solvents highlights the importance of solute-solvent interactions. researchgate.net The solubility is found to be highly dependent on the solvent's properties, such as its hydrogen bonding capacity and polarity. researchgate.net Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict solubility and thermodynamic properties by calculating the chemical potential of the solute in different solvents, offering a theoretical framework to understand these experimental observations.
The following table summarizes common computational models used to simulate solvent effects.
| Model Type | Specific Model | Description | Typical Application |
| Implicit Solvation | Polarizable Continuum Model (PCM) | Represents the solvent as a continuous dielectric medium. | Calculating bulk solvent effects on geometry and energy. researchgate.net |
| Implicit Solvation | Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute. researchgate.net | Predicting solvation free energies in various solvents. |
| Explicit Solvation | Molecular Dynamics (MD) | Simulates the movement of individual solute and solvent molecules over time. | Analyzing specific hydrogen bonds and solvation shell structure. |
| Explicit Solvation | Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute with high-level quantum mechanics and the solvent with classical molecular mechanics. | Studying reactions in solution where specific solvent interactions are crucial. |
Reaction Mechanisms and Chemical Reactivity of N Ethyl 2 Methylbenzamide
Hydrolysis Kinetics and Mechanisms of Benzamide (B126) Derivatives
The hydrolysis of amides, including N-substituted benzamides, can be catalyzed by either acid or base, though it generally requires forcing conditions like high temperatures. youtube.comkhanacademy.org The stability of amides toward hydrolysis is attributed to resonance stabilization. youtube.com
The base-catalyzed hydrolysis of amides is a significant reaction, often serving as a model for understanding enzymatic peptide bond cleavage. beilstein-journals.org The generally accepted mechanism for the alkaline hydrolysis of amides proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netchemistrysteps.com The breakdown of this intermediate to form a carboxylate anion and an amine is typically the rate-determining step. chemistrysteps.comresearchgate.net For N-ethylbenzamide, this process would yield benzoate (B1203000) and ethylamine (B1201723). nih.gov
Computational studies on the base-catalyzed hydrolysis of N-ethylbenzamide have provided detailed insights into the reaction pathway. beilstein-journals.org These studies suggest a multi-step process:
Formation of a tetrahedral intermediate: A hydroxide ion attacks the carbonyl carbon. acs.org
Formation of a charge-transfer complex: This is a key intermediate in the hydrolysis of N-ethylbenzamide. beilstein-journals.org
Breakdown to products: The final step leads to the formation of the carboxylate and the amine. beilstein-journals.org
The rate-determining step for the hydrolysis of N-ethylbenzamide is the second transition state (TS2), which is in contrast to the hydrolysis of ethyl benzoate where the initial hydroxide addition is rate-limiting. beilstein-journals.org The presence of water molecules plays a crucial role in stabilizing the transition states through hydrogen bonding. beilstein-journals.org
The rate of hydrolysis of benzamides is influenced by the substituents on both the nitrogen atom and the aromatic ring. Studies on the alkaline hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide have shown that the reactivity order is primary > tertiary > secondary. researchgate.netacs.org This difference in reactivity is primarily due to variations in the enthalpy of activation (ΔH⧺) with changes in the N-alkyl substitution. researchgate.net
The electron-donating or withdrawing nature of substituents on the aromatic ring also affects the hydrolysis rate. Electron-withdrawing groups tend to stabilize the anilide, leading to slower hydrolysis under acidic conditions. researchgate.net Conversely, aryl amides generally hydrolyze slower than aliphatic amides. arkat-usa.org For instance, nicotinamide (B372718) hydrolyzes more readily than benzamide due to the electronic effects of the pyridyl nitrogen. arkat-usa.org
The table below summarizes the comparative hydrolysis data for various benzamide derivatives.
| Compound | Hydrolysis Conditions | Relative Reactivity | Reference |
| Benzamide | Alkaline | Primary > Tertiary > Secondary | researchgate.netacs.org |
| N-Methylbenzamide | Alkaline | Primary > Tertiary > Secondary | researchgate.netacs.org |
| N,N-Dimethylbenzamide | Alkaline | Primary > Tertiary > Secondary | researchgate.netacs.org |
| 4-Chlorobenzamides | Acidic (H₂SO₄) | Rate decreases with increasing alkyl chain length (except for t-butyl) | rsc.org |
| Nicotinamide | Alkaline | Faster than benzamide | arkat-usa.org |
| CH₃CONHPh | Alkaline | Faster than PhCONHPh | arkat-usa.org |
| CH₃CONMe₂ | Alkaline | Faster than PhCONMe₂ | arkat-usa.org |
Base-Catalyzed Hydrolysis: Rate-Limiting Steps and Intermediates
Electrophilic and Nucleophilic Reactions of the Amide Moiety
The amide group in N-ethyl-2-methylbenzamide can undergo reactions with both electrophiles and nucleophiles.
Amides react with chlorinating agents to form N-chloramides. epfl.chresearchgate.net The reaction of various amides with chlorine at pH 8 shows apparent second-order rate constants in the range of 5.8 x 10⁻³ to 1.8 M⁻¹s⁻¹. researchgate.net The rate of chlorination is influenced by the electronic character of the substituents on the amide nitrogen and the carbonyl carbon; electron-donating groups decrease the reaction rate. epfl.chresearchgate.net Hypochlorite is the dominant reacting species, yielding N-chloramides with specific second-order rate constants ranging from 7.3 x 10⁻³ to 2.3 M⁻¹s⁻¹. epfl.chresearchgate.net N-chlorobenzotriazole under microwave irradiation has also been used for the N-chlorination of secondary amides. researchgate.net
N-chloramides are reactive species that can participate in further reactions. For example, they are reactive towards phenolic compounds, leading to the formation of chlorinated phenols through electrophilic aromatic substitution. epfl.chresearchgate.net At neutral pH, the apparent second-order rate constants for the reactions between phenols and N-chloramides are in the order of 10⁻⁴ to 0.1 M⁻¹s⁻¹. epfl.chresearchgate.net
N-chloramines can also undergo nucleophilic substitution reactions. The mechanism of these reactions can change from a stepwise process, involving a protonated chloramine (B81541) intermediate, to a concerted mechanism with increasing nucleophile reactivity. acs.orgacs.org
Chlorination Reactions and Formation of N-Chloramides
Functionalization of the Aromatic Ring
The aromatic ring of N-ethyl-2-methylbenzamide can be functionalized through various reactions, although specific examples for this particular compound are not extensively documented. However, general methods for the functionalization of aromatic rings are applicable. These include electrophilic substitution reactions where the directing effects of the amide and methyl groups will influence the position of substitution. ncert.nic.in The amide group, after protection, can direct substitution to the ortho and para positions. ncert.nic.in
Metal-catalyzed C-H bond functionalization is a powerful tool for introducing new groups onto aromatic rings. mdpi.comresearchgate.net For instance, the ortho-C-H bond of aromatic amides can be arylated using ruthenium or palladium catalysts with the assistance of a directing group. researchgate.net The amide itself can act as a directing group in some cases. mdpi.com For example, N-methylbenzamide can be metalated at the ortho position with n-butyllithium, and the resulting lithiated species can react with various electrophiles. acs.org
Electrophilic Aromatic Substitution Potentials
The benzene (B151609) ring of N-ethyl-2-methylbenzamide is susceptible to electrophilic aromatic substitution (EAS). The rate and position of these reactions are influenced by the existing substituents: the ortho-methyl group (-CH₃) and the N-ethylcarboxamide group (-CONHCH₂CH₃).
The methyl group is a weak activating group and is ortho, para-directing. It enhances the electron density of the aromatic ring through a combination of inductive effects and hyperconjugation, thereby making the ring more susceptible to electrophilic attack.
| Substituent Group | Electronic Effect | Directing Influence |
| -CH₃ (Methyl) | Activating (Weak) | ortho, para |
| -CONHCH₂CH₃ (N-ethylcarboxamide) | Deactivating (Moderate) | ortho, para |
Regioselectivity in Ring Functionalization
Regioselectivity in the electrophilic functionalization of N-ethyl-2-methylbenzamide is governed by the directing effects of both the methyl and the N-ethylcarboxamide groups, as well as steric hindrance.
The methyl group at the C2 position directs incoming electrophiles to its ortho (C3) and para (C5) positions. The N-ethylcarboxamide group at the C1 position directs to its ortho (C6) and para (C4) positions. The potential sites for electrophilic attack are therefore C3, C4, C5, and C6.
The probable regiochemical outcome for a generic electrophile (E⁺) is as follows:
Position 3: Activated by the ortho-directing methyl group. However, it is sterically hindered by the adjacent N-ethylcarboxamide and methyl groups.
Position 4: Activated by the para-directing N-ethylcarboxamide group. This position is generally favored electronically.
Position 5: Activated by the para-directing methyl group. This is another electronically favored position.
Position 6: Activated by the ortho-directing N-ethylcarboxamide group. This position is subject to significant steric hindrance from the bulky amide group.
Considering both electronic and steric factors, electrophilic substitution is most likely to occur at the C4 and C5 positions. The precise distribution of products would depend on the specific electrophile and reaction conditions. For instance, larger electrophiles would favor the less sterically hindered C5 position.
| Position | Directing Influence From -CH₃ | Directing Influence From -CONHCH₂CH₃ | Steric Hindrance | Predicted Reactivity |
| 3 | ortho | High | Low | |
| 4 | para | Moderate | High | |
| 5 | para | Low | High | |
| 6 | ortho | Very High | Very Low |
Amide Bond Transformations (e.g., Transamidation)
The amide bond in N-ethyl-2-methylbenzamide is a robust functional group but can undergo transformations under specific reaction conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-methylbenzoic acid and ethylamine. This reaction typically requires forcing conditions, such as prolonged heating with a strong acid or base.
Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. For N-ethyl-2-methylbenzamide, this would entail reacting it with a different primary or secondary amine. Transamidation reactions are often challenging due to the stability of the amide bond and typically require a catalyst. researchgate.net Metal-free methods utilizing activators like trimethylsilyl (B98337) chloride (TMSCl) have been developed for the transamidation of primary amides. researchgate.net Additionally, BF₃·OEt₂ has been shown to mediate the transamidation of inactivated amides under solvent-free conditions. rsc.org For N-ethyl-2-methylbenzamide, a potential transamidation reaction with a generic primary amine (R'NH₂) would be as follows:
N-ethyl-2-methylbenzamide + R'NH₂ ⇌ N-R'-2-methylbenzamide + Ethylamine
The equilibrium of this reaction can be driven towards the products by using an excess of the reacting amine or by removing the displaced amine (ethylamine) from the reaction mixture. Microwave-assisted methods have also been shown to be effective for the chemoselective transamidation of secondary amides. rsc.org
| Transformation | Reagents/Conditions | Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Methylbenzoic acid, Ethylammonium salt |
| Base-Catalyzed Hydrolysis | OH⁻, Heat | 2-Methylbenzoate salt, Ethylamine |
| Transamidation | R'NH₂, Catalyst (e.g., BF₃·OEt₂), Heat | N-R'-2-methylbenzamide, Ethylamine |
Structure Reactivity Relationships in N Ethyl 2 Methylbenzamide Analogues
Influence of N-Substituents on Amide Reactivity and Stability
The nature of the substituents attached to the amide nitrogen plays a pivotal role in determining the reactivity and stability of benzamides. The reactivity of amides is generally influenced by the substituents on the nitrogen atom and the carbonyl group. numberanalytics.com
The introduction of alkyl groups, such as the ethyl group in N-ethyl-2-methylbenzamide, can affect the amide's properties. For instance, in the context of photocatalytic modifications, the presence of alkyl and benzyl (B1604629) groups on the N-atom can lead to efficient conversion, while phenyl substituents are not well-tolerated. rsc.org The stability of the amide bond can be significantly altered by the electronic nature of the N-substituents. Substitution at the nitrogen atom with electron-withdrawing groups like tosyl (Ts) and acyl or carbamate (B1207046) groups can lead to a highly twisted amide bond. nsf.gov This distortion disrupts the typical resonance stabilization between the nitrogen lone pair and the carbonyl group, making the amide more susceptible to cleavage. nsf.gov
In contrast, some N-substituted benzamides exhibit enhanced stability. For example, tertiary amides may show increased metabolic stability. The stability and reactivity of amides are a balance of steric and electronic effects. The replacement of hydrogen with a methyl group on the nitrogen in trifluoroacetanilide increases the rate of hydrolysis, suggesting that steric hindrance can be overcome by electronic effects in certain cases. researchgate.net
The presence of two electronegative atoms on the amide nitrogen, as seen in N-acyloxy-N-alkoxyamides, dramatically reduces resonance stabilization and makes the nitrogen atom strongly pyramidal. researchgate.netnih.gov This leads to increased reactivity at the amide nitrogen, facilitating reactions like SN2 substitutions. researchgate.netnih.gov
Interactive Data Table: Influence of N-Substituents on Amide Bond Twist
| N-Substituent | Twist Angle (τ) | Reference |
| Acyl | 77° | nsf.gov |
| Boc | 87° | nsf.gov |
Effects of Methyl Substitution on the Benzene (B151609) Ring on Reaction Kinetics and Selectivity
The position of the methyl group on the benzene ring in N-ethyl-2-methylbenzamide has a significant impact on reaction kinetics and selectivity. The methyl group is an electron-donating group, which increases the nucleophilicity of the aromatic ring. msu.edu This enhanced nucleophilicity can influence the rate of electrophilic substitution reactions. msu.edu
The location of the substituent dictates the site of electrophilic attack. In general, electron-donating groups like methyl direct incoming electrophiles to the ortho and para positions. msu.edu However, the ortho-methyl group in N-ethyl-2-methylbenzamide can also introduce steric hindrance. This steric bulk can hinder the approach of reactants to the adjacent positions, thereby affecting reaction rates and product distribution. libretexts.org For instance, in the nitration of toluene (B28343) (methylbenzene), the presence of the methyl group leads to a mixture of ortho, meta, and para products, with the ortho and para isomers being dominant. msu.edu The increased steric bulk of a tert-butyl group, when compared to a methyl group, significantly hinders attack at the ortho-positions. msu.edu
Studies on the hydrolysis of substituted benzamides have shown that ortho substituents can influence reaction rates through both inductive and steric effects. In the case of N,N-dialkylbenzamides, ortho substitution on the benzene ring restricts rotation and can lead to the formation of different rotamers. rfppl.co.in This restriction can influence the molecule's conformation and, consequently, its reactivity.
Electronic and Steric Factors Governing Reaction Rates in Benzamide (B126) Series
The reaction rates in a series of benzamide analogues are governed by a combination of electronic and steric factors. These factors influence the stability of the ground state, the transition state, and any intermediates formed during the reaction.
Electronic Effects: Electron-donating groups (EDGs) on the benzene ring, such as the methyl group in N-ethyl-2-methylbenzamide, increase the electron density of the ring, making it more susceptible to electrophilic attack. msu.edu Conversely, electron-withdrawing groups (EWGs) decrease the ring's reactivity towards electrophiles but can enhance its susceptibility to nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. libretexts.org The Hammett equation is often used to correlate the reaction rates of meta- and para-substituted benzamides with electronic substituent constants (σ).
Correlation between Molecular Structure and Spectroscopic Signatures
The molecular structure of N-ethyl-2-methylbenzamide and its analogues directly influences their spectroscopic signatures, providing valuable insights into their conformation and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of protons are sensitive to their local electronic environment. In N-substituted benzamides, the chemical shifts of the N-alkyl protons can provide information about the rotational barrier around the C-N amide bond. rfppl.co.in The presence of an ortho-methyl group in N,N-dialkylbenzamides can lead to distinct splitting patterns for the methylene (B1212753) protons due to restricted rotation. rfppl.co.in
¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of substituents on the benzene ring and the nitrogen atom. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).
Infrared (IR) Spectroscopy:
The carbonyl (C=O) stretching frequency is a characteristic feature in the IR spectrum of amides. Its position is influenced by resonance, inductive effects, and hydrogen bonding. Reduced resonance, for instance in highly twisted amides, leads to a higher carbonyl stretching frequency. researchgate.net
A summary of hypothesized spectroscopic features for a related benzamide is presented below:
| Spectroscopic Technique | Hypothesized Feature |
| ¹H NMR | δ 4.45 (s, 2H, NCH₂) |
| IR | 1650 cm⁻¹ (amide C=O stretch) |
This data is for a related compound and serves as an illustrative example. vulcanchem.com
Design Principles for Modulating Chemical Reactivity through Structural Modification
The chemical reactivity of benzamides can be systematically modulated by making specific structural modifications. This allows for the rational design of molecules with desired properties for various applications.
Modulating N-Substituents:
Altering Steric Bulk: Increasing the size of the N-alkyl groups can introduce steric hindrance, which can be used to control the regioselectivity of reactions.
Introducing Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the nitrogen can decrease the electron density on the amide and potentially increase its susceptibility to nucleophilic attack. nsf.gov
Modifying the Benzene Ring:
Varying Substituent Position: The position of substituents on the benzene ring (ortho, meta, para) has a profound effect on reactivity and selectivity in electrophilic aromatic substitution reactions. msu.edu
Changing Electronic Nature of Substituents: Introducing electron-donating or electron-withdrawing groups on the ring can fine-tune the electronic properties of the molecule, thereby influencing reaction rates. msu.edu
Bioisosteric Replacement:
In medicinal chemistry, the amide functional group can be replaced by other groups with similar steric and electronic properties (bioisosteres) to modulate biological activity.
By applying these principles, chemists can design and synthesize novel benzamide derivatives with tailored reactivity for specific purposes, from catalysts to pharmacologically active compounds. researchgate.netnih.gov
Environmental Fate and Chemical Degradation Pathways of Benzamide Compounds
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds. For benzamides, key abiotic mechanisms include hydrolysis, photolysis, and atmospheric photooxidation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of benzamides, this process typically leads to the cleavage of the amide bond, yielding a carboxylic acid and an amine. While amides are generally resistant to hydrolysis in pure water, the reaction rate is significantly influenced by the presence of acids or bases. libretexts.orgallen.in
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. allen.in This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then breaks down to form a carboxylate salt and an amine. libretexts.orgallen.in The rate of hydrolysis is therefore dependent on the pH of the aqueous environment. For instance, the fungicide zoxamide (B129027), a complex benzamide (B126), has a hydrolysis half-life of 15.5 days at pH 4 and 25°C. europa.eu Generally, amides are known to hydrolyze very slowly under typical environmental conditions. nih.gov
Table 1: Hydrolysis of Benzamides under Different pH Conditions
| Condition | Reactants | Products |
|---|---|---|
| Acidic | Benzamide + H₂O + H⁺ | Benzoic Acid + Amine/Ammonia Salt |
| Basic | Benzamide + OH⁻ | Carboxylate Salt + Amine/Ammonia |
This table illustrates the general products of benzamide hydrolysis under acidic and basic conditions.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur through two primary mechanisms:
Direct Photolysis: The chemical itself absorbs photons, leading to its excitation and subsequent decomposition.
Indirect Photolysis: Other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species such as hydroxyl radicals (•OH) and singlet oxygen, which then degrade the target compound. mdpi.com
The photolysis of fully aromatic amides has been shown to yield products via a photo-Fries rearrangement. cdnsciencepub.com For some benzamide compounds, photolysis is a significant degradation pathway. For example, the fungicide zoxamide undergoes photodegradation in water. epa.gov The efficiency of photolytic degradation can be influenced by the presence of other substances. For instance, the photodegradation of the UV filter benzophenone-3 (BP-3) is primarily driven by reactions with hydroxyl radicals and excited triplet states of chromophoric dissolved organic matter. mdpi.com The presence of titanium dioxide (TiO2) can also enhance the photocatalytic degradation of some benzophenones. mdpi.comresearchgate.net
In the atmosphere, benzamide compounds can be degraded through photooxidation, primarily initiated by hydroxyl radicals (•OH). niwa.co.nzharvard.edu Often referred to as the "detergent of the atmosphere," the hydroxyl radical is a highly reactive species that initiates the breakdown of most organic compounds in the troposphere. niwa.co.nzenvchemgroup.comrsc.org
The process begins with the abstraction of a hydrogen atom from the benzamide molecule by the hydroxyl radical. harvard.edu This creates an organic radical, which then rapidly reacts with molecular oxygen to form a peroxy radical. copernicus.org This initiates a complex series of reactions that can lead to the formation of more stable, often water-soluble, products that can be removed from the atmosphere through wet or dry deposition. niwa.co.nz The rate of these reactions determines the atmospheric lifetime of the benzamide compound.
Photolytic Degradation: Direct and Indirect Photolysis in Water
Biotic Degradation Mechanisms and Microbial Transformations
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. miljodirektoratet.no This is a crucial pathway for the removal of many organic pollutants from the environment.
The biodegradation of benzamide compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. miljodirektoratet.no
Aerobic Biodegradation: In the presence of oxygen, microorganisms utilize enzymes like mono- and dioxygenases to break down aromatic rings. nih.gov For many aromatic compounds, the degradation pathway converges to a central intermediate, benzoyl-CoA. researchgate.net Benzamide itself is known to be readily oxidized by activated sludge from municipal wastewater plants. nih.gov The half-life of some benzamides in soil is estimated to be around 30 days, suggesting they are not persistent in the soil environment. europa.eu
Anaerobic Biodegradation: In the absence of oxygen, a different set of microbial enzymes are used. nih.govresearchgate.net Anaerobic degradation of aromatic compounds often proceeds through the formation of benzoyl-CoA as a central intermediate before the aromatic ring is cleaved. nih.govresearchgate.net Benzamide has been shown to undergo anaerobic biodegradation under both sulfate-reducing and methanogenic conditions. nih.gov Studies have shown that some benzamide-based herbicides can be degraded by bacteria under anaerobic conditions. epa.gov
The biodegradation of N-ethyl-2-methylbenzamide and related compounds leads to the formation of various transformation products and metabolites. The identification of these products is key to understanding the complete degradation pathway.
For instance, in studies with the fungicide zoxamide, several major transformation products have been identified in soil and water, including RH-127450 (a de-chlorinated product) and RH-24549 (a benzoic acid derivative). europa.eu Hydrolysis of zoxamide also leads to several transformation products. publications.gc.ca The biodegradation of the insect repellent DEET (N,N-diethyl-m-toluamide) by fungi has been shown to produce metabolites such as N,N-diethyl-m-toluamide-N-oxide and N-ethyl-m-toluamide. researchgate.netresearchgate.net Bacterial degradation of DEET can yield metabolites like 3-methylbenzoate (B1238549) and 3-methylcatechol. researchgate.net In rats, N-ethylbenzamide is metabolized through hydrolysis to ethylamine (B1201723) and benzoic acid, which is then excreted as hippuric acid. nih.gov
Table 2: Examples of Benzamide Transformation Products
| Parent Compound | Degradation Process | Identified Transformation Products/Metabolites |
|---|---|---|
| Zoxamide | Biodegradation/Hydrolysis | RH-127450, RH-24549, RH-129151, RH-150721, RH-141288 |
| DEET | Fungal Biodegradation | N,N-diethyl-m-toluamide-N-oxide, N-ethyl-m-toluamide |
| DEET | Bacterial Biodegradation | 3-methylbenzoate, 3-methylcatechol |
| N-ethylbenzamide | Metabolism in rats | Ethylamine, Benzoic acid (excreted as Hippuric acid) |
This table provides examples of identified transformation products from the degradation of various benzamide compounds.
Environmental Transport and Distribution Processes
Adsorption/Desorption to Soil and Sediment Matrices
The adsorption and desorption behavior of a chemical dictates its mobility in the soil and its partitioning between the solid and water phases. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For N-ethyl-2-methylbenzamide, the Log Koc value has been determined to be 1.8568. europa.eu
This low Log Koc value suggests that N-ethyl-2-methylbenzamide has a low potential for adsorption to soil and sediment. europa.eu Consequently, it is expected to have higher mobility in the soil environment and is less likely to be strongly bound to particulate matter in aquatic systems. The primary factors influencing the adsorption of benzamide compounds and other pesticides in soil include the soil's organic matter content, clay content, and pH. researchgate.netscialert.net Generally, higher organic matter and clay content lead to greater adsorption. researchgate.netscialert.net The relatively low Koc of N-ethyl-2-methylbenzamide indicates that its distribution is less dominated by organic carbon content compared to more hydrophobic compounds. europa.eu
Table 1: Adsorption Coefficient for N-ethyl-2-methylbenzamide
| Parameter | Value | Interpretation | Source |
|---|
Volatilization Potential from Water and Soil
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase, allowing it to enter the atmosphere. ucdavis.edu The potential for a chemical to volatilize from water is often described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and its tendency to adsorb to soil particles. ucdavis.edumontana.edu
For N-ethyl-2-methylbenzamide, environmental fate modeling indicates that upon release, the majority of the compound partitions into soil and water rather than air. europa.eu This implies a low volatilization potential from both water and soil surfaces. The process of volatilization from soil is complex and is influenced by several factors, including soil moisture, temperature, air movement across the surface, and soil pH. ucdavis.eduresearchgate.netmissouri.edu For amide compounds, deep placement into the soil can significantly reduce losses due to volatilization. researchgate.net
Modeling Environmental Distribution and Compartmentalization
Environmental distribution models, such as the Mackay fugacity model, are used to predict how a chemical will partition among different environmental compartments like air, water, soil, and sediment.
According to a Level III Fugacity Model estimation for N-ethyl-2-methylbenzamide, the compound is expected to primarily partition into soil and water. The model predicts the following distribution:
Soil: 69.4% europa.eu
Water: 30.6% europa.eu
This modeling provides estimates for the persistence of the compound in these environments. The predicted half-life, which is the time it takes for half of the chemical to degrade, varies by compartment. The model indicates that N-ethyl-2-methylbenzamide is not persistent in soil and water environments. europa.eu
Table 2: Predicted Environmental Distribution and Half-Life of N-ethyl-2-methylbenzamide
| Environmental Compartment | Partitioning (%) | Estimated Half-Life | Source |
|---|---|---|---|
| Soil | 69.4% | 30 days (720 hours) | europa.eu |
| Water | 30.6% | 15 days (360 hours) | europa.eu |
Analytical Methods for Environmental Monitoring of Benzamide Derivatives in Various Media
Reliable analytical methods are essential for monitoring the presence and concentration of benzamide derivatives in environmental matrices such as water, soil, and sediment. Due to the complexity of these matrices and the typically low concentrations of the target analytes, sophisticated techniques are required. nih.govnih.gov
The current methods of choice for the analysis of benzamide derivatives and other emerging pollutants are based on chromatography coupled with mass spectrometry. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the predominant techniques for analyzing polar and semi-polar compounds like benzamides in liquid samples. nih.govnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of trace levels of contaminants. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. For less volatile benzamides, a derivatization step may be necessary to increase their volatility and improve their chromatographic behavior. cdc.govrsc.org
A critical component of the analytical process is sample preparation, which aims to extract the target compounds from the environmental matrix and remove interfering substances. nih.gov
Solid-Phase Extraction (SPE): This is the most widely used sample preparation technique for water samples. It involves passing the sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of solvent. nih.govnih.gov This process effectively concentrates the analyte and cleans up the sample prior to instrumental analysis. nih.gov For soil and sediment samples, an initial extraction step using techniques like pressurized liquid extraction or microwave-assisted extraction is often performed before SPE cleanup.
A comprehensive approach for determining benzimidazole (B57391) drugs—structurally related to benzamides—in water, sediment, and fish tissue involved LC-MS/MS, achieving detection limits in the low nanogram per liter (ng/L) range for water and nanogram per gram (ng/g) range for solid samples. nih.gov Such methods, after proper validation, would be applicable for the environmental monitoring of N-ethyl-2-methylbenzamide.
Table 3: Common Analytical Techniques for Benzamide-related Compounds
| Technique | Sample Type | Common Sample Preparation | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Water, Soil Leachate | Solid-Phase Extraction (SPE) | High sensitivity and selectivity for polar compounds. nih.govnih.gov |
Future Research Trajectories and Non Medical Applications of N Ethyl 2 Methylbenzamide Derivatives
Development of N-ethyl-2-methylbenzamide as a Chemical Intermediate in Complex Synthesis
N-ethyl-2-methylbenzamide serves as a valuable building block, or chemical intermediate, in the synthesis of more complex molecules. ontosight.ai Its structure, featuring a reactive amide group and a substituted benzene (B151609) ring, allows for a variety of chemical transformations. Organic chemists can modify different parts of the molecule to create new compounds with specific desired properties.
For instance, the amide linkage can be cleaved through hydrolysis to yield a carboxylic acid and an amine, which can then be used in other reactions. acs.org The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes N-ethyl-2-methylbenzamide and related benzamides useful starting materials in multi-step synthetic pathways aimed at producing pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aicymitquimica.com
Derivatives of N-ethyl-2-methylbenzamide, such as N-Benzyl-N-ethyl 2-methylbenzamide (B88809) and N-[(2-aminophenyl)methyl]-N-ethyl-5-fluoro-2-methylbenzamide, are also being explored for their synthetic utility. ontosight.aimolport.com These more complex structures offer additional reaction sites and the potential to build even more intricate molecular architectures. The strategic use of these intermediates can lead to the efficient construction of novel compounds with potential applications in various scientific and industrial fields.
Exploration of N-ethyl-2-methylbenzamide in Materials Science (e.g., polymer precursors)
The unique chemical structure of N-ethyl-2-methylbenzamide and its derivatives lends itself to applications in materials science, particularly in the development of new polymers. ontosight.aichemicalbook.com The incorporation of benzamide (B126) units into polymer chains can significantly enhance the material's properties.
For example, the rigid aromatic ring of the benzamide can increase the thermal stability and mechanical strength of a polymer. chemicalbook.com The amide group, with its ability to form strong hydrogen bonds, can improve the polymer's crystallinity and resistance to solvents and chemicals. chemicalbook.com These properties are highly desirable in the creation of high-performance materials for demanding applications in the automotive, aerospace, and electronics industries. chemicalbook.com
Researchers are investigating how to incorporate N-ethyl-2-methylbenzamide and similar compounds as monomers or additives in polymerization processes. By carefully controlling the structure and concentration of the benzamide units, material scientists can tailor the final properties of the polymer to meet specific needs. This could lead to the development of new plastics, fibers, and resins with superior performance characteristics. chemicalbook.com
Investigation of Nonlinear Optical Properties of Benzamide Derivatives
Nonlinear optics is a field of study that explores how intense light interacts with materials to produce new optical effects. Materials with strong nonlinear optical (NLO) properties are crucial for a wide range of technologies, including telecommunications, optical computing, and laser development. nih.govmetall-mater-eng.com
Recent research has shown that certain organic molecules, including some benzamide derivatives, exhibit significant NLO activity. nih.gov This is often attributed to the presence of a π-conjugated system, which involves alternating single and double bonds, and the presence of electron-donating and electron-withdrawing groups within the molecule. nih.govresearchgate.net These structural features can lead to a large change in the molecule's dipole moment when it interacts with an intense light field.
The investigation into the NLO properties of N-ethyl-2-methylbenzamide derivatives is still in its early stages. However, the inherent structural characteristics of benzamides make them promising candidates for NLO materials. Theoretical studies and experimental measurements are being used to screen different benzamide derivatives and to understand the relationship between their molecular structure and their NLO response. nih.govmetall-mater-eng.com The goal is to design and synthesize new benzamide-based materials with exceptionally high NLO performance for use in next-generation photonic and optoelectronic devices. researchgate.net
Methodological Advancements in Amide Synthesis and Derivatization
The synthesis of amides is a fundamental process in organic chemistry, and researchers are constantly seeking new and improved methods to carry out these reactions. researchgate.netbeilstein-journals.org Traditional methods for amide synthesis can sometimes be inefficient, requiring harsh reaction conditions or producing unwanted byproducts. researchgate.net
Recent advancements have focused on developing milder, more selective, and more environmentally friendly methods for creating amide bonds. beilstein-journals.org This includes the use of new catalysts, such as those based on copper or palladium, which can facilitate the reaction under less demanding conditions. mdpi.com Other innovative approaches involve the use of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. purdue.edu
These methodological advancements are directly applicable to the synthesis and derivatization of N-ethyl-2-methylbenzamide. More efficient synthetic routes will make it easier and more cost-effective to produce this compound and its derivatives for research and industrial applications. Furthermore, new derivatization techniques will expand the range of possible modifications to the N-ethyl-2-methylbenzamide scaffold, opening up new avenues for the development of novel compounds with tailored properties. researchgate.net
Integration of Computational and Experimental Approaches in Benzamide Research
The combination of computational modeling and experimental work has become a powerful tool in chemical research. researchgate.netacs.orgmdpi.com In the context of benzamide research, computational methods, such as Density Functional Theory (DFT), can be used to predict the properties and reactivity of molecules like N-ethyl-2-methylbenzamide. researchgate.netacs.org
For example, computational models can be used to:
Predict the three-dimensional structure of a benzamide derivative. nih.gov
Calculate its electronic properties, such as its dipole moment and polarizability. nih.gov
Simulate its interaction with other molecules or with light. acs.org
Explore potential reaction pathways for its synthesis or derivatization. researchgate.net
These computational predictions can then guide experimental work, helping researchers to design more effective experiments and to interpret their results. mdpi.com For instance, if a computational study suggests that a particular benzamide derivative is likely to have strong NLO properties, experimentalists can then synthesize that compound and measure its NLO response to verify the prediction. nih.gov
This integrated approach, which combines the predictive power of computational chemistry with the real-world validation of experimental work, is accelerating the pace of discovery in benzamide research. It is enabling a more rational and efficient design of new molecules and materials based on the N-ethyl-2-methylbenzamide scaffold. researchgate.netplos.org
Interactive Data Table: Properties of N-ethyl-2-methylbenzamide and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-ethyl-2-methylbenzamide | 57056-81-2 | C10H13NO | 163.22 |
| N-ethyl-3-methylbenzamide | 26819-07-8 | C10H13NO | 163.22 |
| N,N-diethyl-3-methylbenzamide (DEET) | 134-62-3 | C12H17NO | 191.27 |
| N-Methylbenzamide | 613-93-4 | C8H9NO | 135.16 |
| N-Ethyl-N-methylbenzamide | 17298-34-7 | C10H13NO | 163.22 |
| Benzenesulfonamide, N-ethyl-ar-methyl- | 26914-52-3 | C18H26N2O4S2 | 398.5 |
Q & A
Q. What are the recommended synthetic routes for N-ethyl-2-methylbenzamide?
N-Ethyl-2-methylbenzamide is synthesized via amide bond formation between 2-methylbenzoic acid derivatives and ethylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
- Amine coupling : React the activated ester with ethylamine under inert conditions (e.g., nitrogen atmosphere) at room temperature for 1–3 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Q. What analytical techniques are essential for characterizing N-ethyl-2-methylbenzamide?
- Nuclear Magnetic Resonance (NMR) : / NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and purity.
- Infrared Spectroscopy (IR) : Detect amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : Confirm empirical formula with ≤0.4% error margin.
Q. How can researchers assess solubility and stability for formulation studies?
- Solubility : Test in solvents (water, DMSO, ethanol) via shake-flask method at 25°C, analyzed by UV-Vis spectroscopy .
- Stability : Accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure, monitored by HPLC .
Advanced Research Questions
Q. How can X-ray crystallography validate the structure of N-ethyl-2-methylbenzamide?
- Data collection : Use single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å).
- Structure refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor < 5% .
- Validation : Check for geometric outliers (e.g., bond lengths, angles) using PLATON or CIF-check tools .
- Visualization : Generate ORTEP diagrams via ORTEP-3 to depict thermal ellipsoids and molecular geometry .
Q. What computational methods predict the electronic properties of N-ethyl-2-methylbenzamide?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential (MEP), and dipole moments .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) using GROMACS with OPLS-AA force field .
Q. How can spectrofluorometric analysis elucidate photophysical behavior?
Q. What strategies optimize structure-activity relationships (SAR) for biological applications?
Q. Can N-ethyl-2-methylbenzamide form cocrystals to enhance physicochemical properties?
- Coformer selection : Screen with carboxylic acids (e.g., 2-nitrobenzoic acid) via solvent-drop grinding.
- Characterization : Confirm cocrystal formation via PXRD peak shifts and DSC melting point analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
